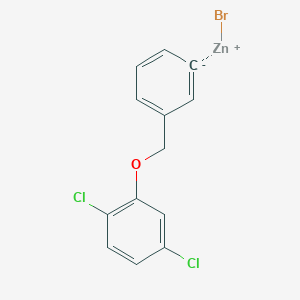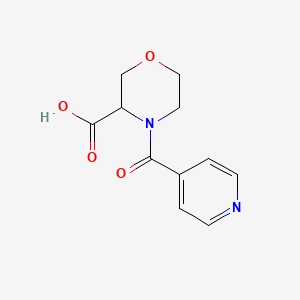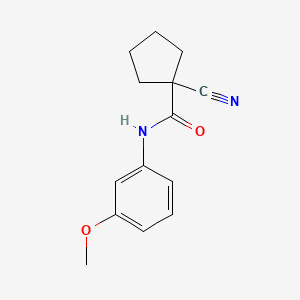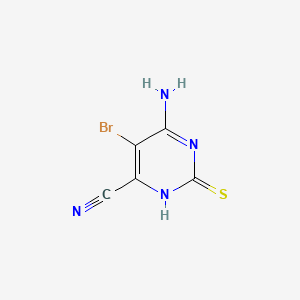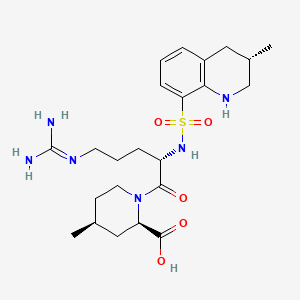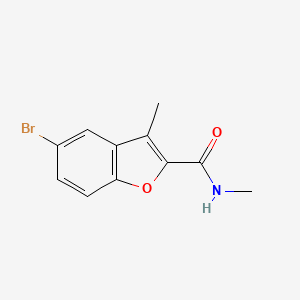![molecular formula C13H9BrClN3 B14892521 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a bromine atom at the 5-position and a 2-chlorobenzyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by bromination and subsequent benzylation with 2-chlorobenzyl chloride. The reaction conditions often involve the use of strong bases such as potassium hydroxide or sodium hydroxide, and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions like Suzuki cross-coupling or Buchwald-Hartwig coupling.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Common Reagents and Conditions
Suzuki Cross-Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Buchwald-Hartwig Coupling: Utilizes palladium catalysts and ligands like BINAP, with bases such as sodium tert-butoxide in solvents like toluene.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can introduce various aryl groups, while Buchwald-Hartwig coupling can introduce amine groups.
Aplicaciones Científicas De Investigación
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antiviral properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit proteases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: Known for their antibacterial activity.
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Studied for its anticancer and antiviral properties.
Uniqueness
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with tailored biological activities.
Propiedades
Fórmula molecular |
C13H9BrClN3 |
|---|---|
Peso molecular |
322.59 g/mol |
Nombre IUPAC |
5-bromo-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H9BrClN3/c14-11-5-10-6-17-18(13(10)16-7-11)8-9-3-1-2-4-12(9)15/h1-7H,8H2 |
Clave InChI |
UQNVBDGPPAAKEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
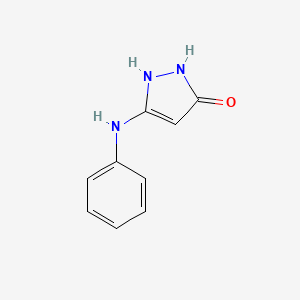
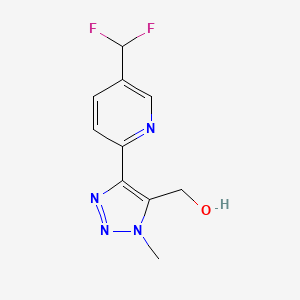
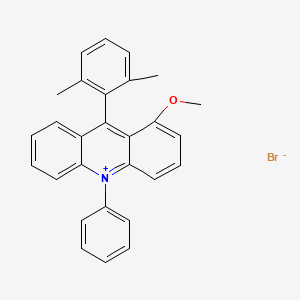
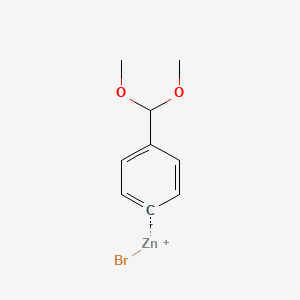

![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
